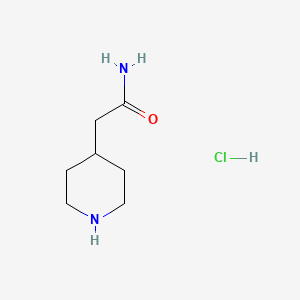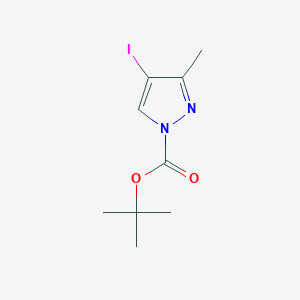
2-Cyanopyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2-Cyanopyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H3N3O2 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The molecular structure of 2-Cyanopyrimidine-5-carboxylic acid consists of 6 carbon atoms, 3 nitrogen atoms, 3 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Cyanopyrimidine-5-carboxylic acid is a solid substance stored at refrigerator temperatures . It has a molecular weight of 149.11 .Applications De Recherche Scientifique
Applications of 2-Cyanopyrimidine-5-carboxylic Acid in Scientific Research
Liquid-Crystal Characteristics
2-Cyanopyrimidine-5-carboxylic acid derivatives, particularly 5-arylpyrimidine-2-carboxylic acids, have been studied for their liquid-crystal characteristics. Aryl esters of these acids exhibit nematic liquid crystals properties, with some showing thermally stable mesophases and existence ranges of 50–80 °C. The introduction of specific groups, like a butyloxy group, at certain positions of the molecule can lead to the appearance of nematic characteristics, indicating the potential for applications in liquid-crystal display technologies (Mikhaleva et al., 1986).
Synthesis Pathways
5-Cyanopyrimidine derivatives have been synthesized starting from 5-aminopyrimidine derivatives through reactions like the extended Sandmeyer reaction. These derivatives can be hydrolyzed to obtain pyrimidine-5-carboxylic acids, providing a synthesis route that yields high purity compounds with good efficiency. This highlights the chemical versatility and the potential for 2-Cyanopyrimidine-5-carboxylic acid to be used as a building block in various chemical syntheses (Hee et al., 1969).
Coordination Polymers and Magnetic Properties
The compound has been used to create coordination polymers with interesting magnetic properties. For example, 2-cyanopyrimidine was used in a hydrothermal reaction to generate coordination polymers with metal ions. These polymers exhibit antiferromagnetic interactions and, in some cases, spin-canted antiferromagnetism leading to weak ferromagnetism. This indicates potential applications in magnetic materials and devices (Rodrı́guez-Diéguez et al., 2007).
Bioconversion and Building Block for Antituberculous Agents
The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using specific microbial strains has been demonstrated. The product, 5-hydroxypyrazine-2-carboxylic acid, is a versatile building block for the synthesis of new antituberculous agents, showing the potential of 2-Cyanopyrimidine-5-carboxylic acid derivatives in pharmaceutical applications (Wieser et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyanopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCITSSHGGYVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanopyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)
![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)




![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)





![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)